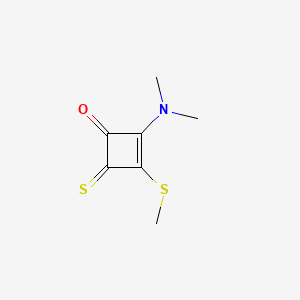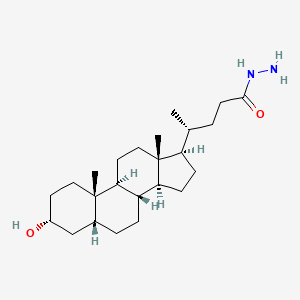
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guaiacol glyceryl ether mononicotinate is a chemical compound that combines the properties of guaiacol, glyceryl ether, and nicotinic acid. It is known for its potential pharmacological effects, including hypocholesteremic activity, and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guaiacol glyceryl ether mononicotinate can be synthesized through several methods. One common approach involves the reaction of guaiacol with epichlorohydrin in the presence of sodium hydroxide to form guaiacol glyceryl ether. This intermediate is then reacted with nicotinic acid under specific conditions to produce guaiacol glyceryl ether mononicotinate .
Industrial Production Methods
Industrial production of guaiacol glyceryl ether mononicotinate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Guaiacol glyceryl ether mononicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Guaiacol glyceryl ether mononicotinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignin degradation and other chemical processes.
Biology: The compound is investigated for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research focuses on its hypocholesteremic effects and potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of guaiacol glyceryl ether mononicotinate involves its interaction with molecular targets such as enzymes and receptors. It is known to exert hypocholesteremic effects by modulating lipid metabolism pathways and reducing cholesterol levels in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiacol glyceryl ether: Known for its expectorant properties.
Nicotinic acid: Used for its lipid-lowering effects.
Guaiacol: A phenolic compound with antiseptic and expectorant properties
Uniqueness
Guaiacol glyceryl ether mononicotinate is unique due to its combined properties of guaiacol, glyceryl ether, and nicotinic acid, making it a versatile compound with multiple pharmacological effects and research applications .
Eigenschaften
CAS-Nummer |
25395-41-9 |
|---|---|
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
InChI-Schlüssel |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)







![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)


